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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1193471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vivo administration of SAR131675, a potent and selective inhibitor of Vascular Endothelial

Growth Factor Receptor-3 (VEGFR-3). This document is intended to guide researchers in

designing and executing preclinical studies to evaluate the therapeutic potential of SAR131675.

Introduction
SAR131675 is a selective tyrosine kinase inhibitor targeting VEGFR-3, a key receptor involved

in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its ligands, VEGF-C and VEGF-

D, activate VEGFR-3, promoting the proliferation and survival of lymphatic endothelial cells.[3]

[4] Dysregulated lymphangiogenesis is implicated in various pathologies, including tumor

metastasis and inflammation.[3][4] SAR131675 has demonstrated anti-lymphangiogenic, anti-

tumoral, and anti-metastatic activities in various preclinical models.[1][2] It also exhibits

moderate inhibitory activity against VEGFR-2, a critical mediator of angiogenesis.[2][5]

Mechanism of Action
SAR131675 competitively inhibits the ATP binding site of the VEGFR-3 tyrosine kinase domain,

thereby blocking its autophosphorylation and downstream signaling.[1][2] This inhibition leads

to a reduction in the proliferation and migration of lymphatic endothelial cells, ultimately

impairing the formation of new lymphatic vessels.[3][6] The inhibition of VEGFR-3 signaling by
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SAR131675 has also been shown to modulate the immune response, particularly by reducing

the infiltration of tumor-associated macrophages (TAMs).[2][7]

Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating

the efficacy of SAR131675.

Table 1: In Vivo Efficacy of SAR131675 in Oncology Models
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Animal Model
Dosage and
Administration

Treatment
Duration

Key Findings Reference

Colorectal

Cancer Liver

Metastasis

(Mouse)

120 mg/kg/day,

oral gavage

10, 16, and 22

days

Significantly

reduced tumor

burden.[7][8]

[7][8]

RIP1-Tag2

Pancreatic

Neuroendocrine

Tumor (Mouse)

100 mg/kg/day,

oral

5 weeks

(prevention)

42% decrease in

angiogenic islets.

[3][9]

[3][9]

RIP1-Tag2

Pancreatic

Neuroendocrine

Tumor (Mouse)

100 mg/kg/day,

oral

2.5 weeks

(intervention)

62% decrease in

tumor burden.[3]

[6][10]

[3][6][10]

4T1 Mammary

Carcinoma

(Mouse)

30 mg/kg/day,

oral
16 days

24% reduction in

tumor volume.[3]

[10]

[3][10]

4T1 Mammary

Carcinoma

(Mouse)

100 mg/kg/day,

oral
16 days

50% reduction in

tumor volume;

significant

reduction in

lymph node

invasion and

lung metastasis.

[2][3][10]

[2][3][10]

Table 2: In Vivo Efficacy of SAR131675 in Other Disease Models
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Animal Model
Dosage and
Administration

Treatment
Duration

Key Findings Reference

Diabetic

Nephropathy

(db/db mouse)

Diet containing

SAR131675
12 weeks

Ameliorated

dyslipidemia,

albuminuria, and

lipid

accumulation in

the kidneys.[4]

[11][12]

[4][11][12]

FGF2-Induced

Angiogenesis

and

Lymphangiogene

sis (Mouse)

100 mg/kg/day,

oral
7 days

~50% reduction

in VEGFR-3

levels and

hemoglobin

content in

sponge implants.

[6][9]

[6][9]

Experimental Protocols
Formulation of SAR131675 for Oral Administration
Method 1: Methylcellulose/Tween 80 Suspension

This formulation is suitable for daily oral gavage.

Vehicle Composition: 0.6% Methylcellulose and 0.5% Tween 80 in sterile water.

Procedure:

Prepare the vehicle solution by first dissolving Tween 80 in a portion of the sterile water.

Gradually add the methylcellulose while stirring continuously to avoid clumping.

Continue stirring until a homogenous suspension is formed.

Add the required amount of SAR131675 powder to the vehicle to achieve the desired final

concentration (e.g., for a 120 mg/kg dose in a mouse receiving 0.2 mL, the concentration
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would be 12 mg/mL, assuming an average mouse weight of 20g).

Vortex thoroughly before each administration to ensure a uniform suspension.

Method 2: Carboxymethylcellulose Sodium (CMC-Na) Suspension

This is another common vehicle for oral administration of hydrophobic compounds.

Vehicle Composition: 0.5% - 2.5% CMC-Na in sterile water.

Procedure:

Slowly add the CMC-Na powder to sterile water while vortexing or stirring to prevent

clumping.

Allow the solution to stir for several hours at room temperature or overnight at 4°C to

ensure complete hydration and formation of a viscous, clear solution.

Weigh the appropriate amount of SAR131675 and add it to the prepared CMC-Na

solution.

Homogenize the mixture using a sonicator or a high-speed homogenizer until a fine,

uniform suspension is achieved.

Store the suspension at 4°C and vortex well before each use.

In Vivo Administration Protocol: Murine Cancer Model
This protocol provides a general guideline for administering SAR131675 to mice in a cancer

model. Dosing and treatment duration should be optimized based on the specific tumor model

and experimental objectives.

Animals: Female BALB/c mice, 6-8 weeks old.

Tumor Induction: Orthotopic implantation of 4T1 mammary carcinoma cells into the

mammary fat pad.

Treatment Groups:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vehicle Control: Administer the chosen vehicle (e.g., 0.6% methylcellulose/0.5% Tween

80) orally once daily.

SAR131675 Low Dose: Administer 30 mg/kg SAR131675 orally once daily.

SAR131675 High Dose: Administer 100 mg/kg SAR131675 orally once daily.

Administration:

Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).

Administer the respective treatments daily via oral gavage using a 20-gauge, round-tipped

feeding needle.

Monitor animal body weight and tumor volume twice weekly. Tumor volume can be

calculated using the formula: (Length x Width²)/2.

Endpoint:

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control

group reach a humane endpoint.

At the end of the study, euthanize the animals and collect primary tumors, lymph nodes,

and lungs for further analysis (e.g., immunohistochemistry, ELISA, flow cytometry).

Visualizations
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Caption: SAR131675 inhibits VEGFR-3 signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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